(4E)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione
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Overview
Description
4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a hydroxyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a suitable amine, followed by cyclization and introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron (III) chloride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the benzoyl group yields a benzyl derivative.
Scientific Research Applications
4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoyl and hydroxyl groups can form hydrogen bonds with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but lacks the pyrrole ring, making it less complex.
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: Another related compound with a simpler structure and different reactivity.
Uniqueness
4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrole ring contributes to its potential biological activity.
Properties
Molecular Formula |
C24H16F3NO3 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H16F3NO3/c25-24(26,27)17-12-7-13-18(14-17)28-20(15-8-3-1-4-9-15)19(22(30)23(28)31)21(29)16-10-5-2-6-11-16/h1-14,20,29H/b21-19+ |
InChI Key |
SDRQLCWKYNSKTI-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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